molecular formula C12H18 B13743922 (3-Methylpentyl)benzene CAS No. 54410-69-4

(3-Methylpentyl)benzene

Cat. No.: B13743922
CAS No.: 54410-69-4
M. Wt: 162.27 g/mol
InChI Key: PVXCNEZDIJHZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpentyl)benzene, a hydrocarbon with the molecular formula C12H18 and a molecular weight of 162.27 g/mol, is an organic compound of significant interest in specialized chemical research . Its primary research application is as a precursor in the synthesis of hydrocarbon-soluble difunctional anionic initiators for living polymerization reactions . Specifically, it is a structural component of 1,4-bis(1-lithio-3-methylpentyl)benzene, an initiator used in the synthesis of styrene and diene polymers with controlled molecular architectures, predictable molecular weights, and narrow molecular weight distributions . Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest this compound has a high probability of blood-brain barrier penetration and human intestinal absorption . It is also predicted to be a skin and eye irritant . Researchers value this compound for its role in advancing polymer science and organic synthesis methodologies. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54410-69-4

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

3-methylpentylbenzene

InChI

InChI=1S/C12H18/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

PVXCNEZDIJHZQB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC1=CC=CC=C1

Origin of Product

United States

Contextualization Within Alkylbenzene Chemistry and Its Research Significance

Alkylbenzenes are a class of hydrocarbons characterized by a benzene (B151609) ring attached to one or more alkyl groups. wikipedia.orgfiveable.me They are fundamental building blocks in the chemical industry, serving as precursors for a wide range of products, including detergents, plastics, and pharmaceuticals. fiveable.menumberanalytics.com The length and branching of the alkyl chain significantly influence the physical and chemical properties of the molecule, a principle well-illustrated by (3-Methylpentyl)benzene.

The primary research significance of alkylbenzenes lies in their utility as intermediates for the production of surfactants, particularly linear alkylbenzene sulfonates (LAS). echem-eg.comwikipedia.org These compounds are the workhorses of the detergent industry due to their excellent cleaning properties and biodegradability. echem-eg.commordorintelligence.com While linear alkylbenzenes are favored for their environmental compatibility, the study of branched isomers like this compound provides crucial insights into structure-property relationships, aiding in the design of more efficient and specialized surfactants. wikipedia.orgacs.org

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₈
Molecular Weight162.27 g/mol
CAS Number54410-69-4
AppearanceColorless liquid
Density~0.86 g/cm³
Boiling Point~290-310°C
SolubilityInsoluble in water, soluble in organic solvents

Data sourced from multiple references. nist.govechem-eg.comnih.govplantaedb.com

Historical Trajectories of Alkylbenzene Synthesis and Reactivity Research

The synthesis of alkylbenzenes has a rich history, dating back to the 19th century with the groundbreaking work of Charles Friedel and James Crafts. In 1877, they discovered the reaction that now bears their names, a method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.orgchemistrytalk.orgwikipedia.org This discovery was a pivotal moment in organic chemistry, opening up new avenues for the synthesis of a vast array of organic compounds. beilstein-journals.org

The original Friedel-Crafts alkylation, however, was not without its limitations. Issues such as carbocation rearrangements, which lead to the formation of undesired isomers, and polyalkylation, where multiple alkyl groups are added to the benzene (B151609) ring, were significant challenges. libretexts.orglibretexts.org Over the years, extensive research has been dedicated to overcoming these drawbacks. The development of Friedel-Crafts acylation, followed by reduction, provided a more controlled method for producing linear alkylbenzenes. libretexts.orgchemistrytalk.org

The mid-20th century saw a surge in the commercial production of linear alkylbenzenes (LABs) for the detergent industry, largely replacing soaps derived from fats and oils. echem-eg.com This shift was driven by the superior performance and cost-effectiveness of LAB-based detergents. echem-eg.com

Advanced Spectroscopic and Spectrometric Methodologies in 3 Methylpentyl Benzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (3-Methylpentyl)benzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Elucidation of Alkylbenzenes

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons, multi-dimensional NMR techniques are crucial for assembling the complete molecular structure of complex alkylbenzenes.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would reveal correlations between adjacent protons in the alkyl chain, for instance, between the methine proton at the chiral center and the neighboring methylene (B1212753) and methyl protons. It would also show couplings between the protons of the ethyl and propyl groups attached to the chiral carbon.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom to which it is attached. This is instrumental in assigning the carbon signals based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems. In the case of this compound, HMBC correlations would be observed between the benzylic protons and the aromatic carbons, as well as between the alkyl protons and various carbons within the pentyl chain and the benzene (B151609) ring, confirming the connectivity of the alkyl substituent to the aromatic ring.

Proton (¹H) Carbon (¹³C) COSY Correlations (¹H-¹H) HSQC Correlation (¹H-¹³C) HMBC Correlations (¹H-¹³C)
Aromatic ProtonsAromatic CarbonsWith other aromatic protonsYesWith benzylic carbons, other aromatic carbons
Benzylic CH₂Benzylic CH₂With adjacent CHYesWith aromatic carbons, adjacent alkyl carbons
Alkyl CHAlkyl CHWith adjacent CH₂, CH₃YesWith benzylic carbon, other alkyl carbons, aromatic carbons
Alkyl CH₂Alkyl CH₂With adjacent CH, CH₃YesWith adjacent and nearby alkyl carbons
Alkyl CH₃Alkyl CH₃With adjacent CH, CH₂YesWith adjacent and nearby alkyl carbons

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Isomer Differentiation

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for determining the molecular weight of compounds and for deducing their structure based on their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₁₈, the theoretical exact mass of the molecular ion [M]⁺˙ is 162.14085 Da. HRMS can experimentally confirm this mass, distinguishing it from other isobaric compounds with different elemental compositions.

Isomer Molecular Formula Calculated Exact Mass (Da)
This compoundC₁₂H₁₈162.14085
NaphthaleneC₁₀H₈128.06260

Tandem Mass Spectrometry (MS/MS) for Elucidating Alkylbenzene Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. This technique is invaluable for elucidating the fragmentation pathways of alkylbenzenes and for differentiating between isomers.

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The most common fragmentation pathway for alkylbenzenes is the benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, or a substituted tropylium ion.

For this compound, the major fragmentation pathways would include:

Benzylic Cleavage: Loss of a C₄H₉ radical from the molecular ion to form the C₈H₉⁺ ion (m/z 105).

Formation of Tropylium Ion: Rearrangement and cleavage to form the highly stable tropylium ion at m/z 91.

Loss of Alkyl Fragments: Fragmentation of the pentyl chain can lead to the loss of smaller alkyl radicals, resulting in various fragment ions.

An MS (B15284909)/MS experiment would involve selecting the molecular ion (m/z 162) and inducing its fragmentation. The resulting product ion spectrum would provide detailed information about the stability of different fragment ions and the preferred fragmentation pathways, which can be used to distinguish this compound from its other C₁₂H₁₈ isomers.

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
162105C₄H₉Benzylic cleavage
16291C₅H₁₁Formation of tropylium ion
10577C₂H₄Loss of ethylene (B1197577) from C₈H₉⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the key vibrational modes can be categorized as those associated with the benzene ring and those of the alkyl substituent.

Benzene Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring C=C bonds give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are strong in the IR spectrum and their position is indicative of the substitution pattern on the benzene ring. For a monosubstituted benzene, strong bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Alkyl Substituent Vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the pentyl chain occur in the 2960-2850 cm⁻¹ range.

C-H Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of this compound. While some modes may be strong in the IR spectrum and weak in the Raman spectrum (and vice versa) due to selection rules, together they allow for a more complete vibrational assignment. aip.orgresearchgate.netoptica.org

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Strong in IR Strong in Raman
Aromatic C-H Stretch3100-3000YesYes
Alkyl C-H Stretch2960-2850YesYes
Aromatic C=C Stretch1600-1450YesYes
Alkyl C-H Bend1470-1370YesYes
Aromatic C-H Out-of-Plane Bend900-675YesNo

In Situ Spectroscopic Monitoring of Reactions Involving this compound

The synthesis of this compound, often achieved through Friedel-Crafts alkylation of benzene, and its subsequent chemical modifications, involve a series of reactive intermediates and competing reaction pathways. mt.com In situ spectroscopic monitoring offers a powerful approach to study these complex reactions in real-time, providing valuable kinetic and mechanistic insights without the need for sample extraction and quenching. spectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. nih.gov

One of the primary reactions for synthesizing alkylbenzenes like this compound is the Friedel-Crafts alkylation. mt.com This reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with an alkyl group. mt.com In situ FTIR spectroscopy can be employed to monitor the progress of such a reaction by tracking the characteristic vibrational frequencies of the reactants and products. mdpi.com For instance, the disappearance of the C-H stretching bands of the benzene ring and the appearance of new bands corresponding to the alkylated product can be quantitatively measured over time. rsc.org

Illustrative Example: Monitoring Friedel-Crafts Alkylation

Consider the synthesis of this compound via the reaction of benzene with a suitable alkylating agent (e.g., 3-methylpentyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com An in situ FTIR probe immersed in the reaction vessel can continuously collect spectra. The data can be used to generate concentration profiles for the reactants and products, as depicted in the hypothetical data table below.

Table 1: Hypothetical In Situ FTIR Monitoring Data for the Synthesis of this compound

Reaction Time (minutes)Benzene Concentration (mol/L)This compound Concentration (mol/L)Reaction Intermediate Concentration (arbitrary units)
01.000.000.00
100.850.150.05
200.720.280.08
300.600.400.10
600.350.650.06
900.150.850.02
1200.050.950.00

This real-time data allows for the determination of reaction kinetics, the identification of any stable intermediates, and the optimization of reaction conditions to maximize the yield of this compound. rsc.org Furthermore, in situ monitoring can help in understanding and controlling the formation of polysubstituted byproducts, which are common in Friedel-Crafts alkylation reactions. chemguide.co.uk

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if applicable for chiral derivatives)

The this compound molecule itself is achiral. However, if the alkyl side chain or the benzene ring is appropriately substituted, chiral derivatives can be synthesized. For these chiral molecules, determining the enantiomeric excess (ee) and the absolute configuration is crucial, especially in fields like asymmetric synthesis and pharmaceutical chemistry. nih.gov Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive method for such stereochemical analysis. thieme-connect.de

Chiroptical techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. rsc.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the absorption bands of the chromophores in the vicinity of the stereocenter. uci.edu

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov

For a chiral derivative of this compound, the benzene ring acts as a chromophore. The chiral center in the alkyl chain would perturb the electronic transitions of the benzene ring, leading to a measurable CD spectrum. The sign and intensity of the Cotton effects can be correlated with the absolute configuration of the stereocenter. utsunomiya-u.ac.jp

Determination of Enantiomeric Excess (ee)

The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. rsc.org This relationship can be used to determine the enantiomeric excess of a sample. By preparing a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined. nih.gov

Table 2: Illustrative Data for Enantiomeric Excess Determination of a Chiral Derivative of this compound using CD Spectroscopy

SampleEnantiomeric Excess (%) of R-enantiomerCD Signal Intensity (mdeg) at λmax
1 (Pure S)-100-50.0
2-50-25.0
3 (Racemic)00.0
450+25.0
5 (Pure R)100+50.0
UnknownTo be determined+37.5

Based on the linear relationship shown in the table, the unknown sample with a CD signal of +37.5 mdeg would have an enantiomeric excess of 75% of the R-enantiomer.

Determination of Absolute Configuration

The determination of the absolute configuration (the actual R or S designation at the stereocenter) using CD or ORD is more complex. libretexts.orgyoutube.com It often involves comparing the experimentally measured spectrum with the spectrum of a reference compound of known absolute configuration or with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT). nih.gov Empirical rules, such as the Octant Rule for ketones, have been developed for certain classes of compounds, but for chiral alkylbenzenes, theoretical calculations are often necessary for a reliable assignment. thieme-connect.de The sign of the Cotton effect in the CD spectrum or the shape of the ORD curve can provide the necessary information to assign the absolute configuration. utsunomiya-u.ac.jp

Computational and Theoretical Chemistry Studies of 3 Methylpentyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of (3-Methylpentyl)benzene based on its electronic structure. These calculations model the distribution of electrons and the energy of the molecule, which are fundamental to predicting its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of organic molecules, including alkylbenzenes. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for relatively large systems. nih.gov

For an alkylbenzene such as this compound, DFT calculations can predict key properties. For instance, functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.netnih.gov One of the significant applications of DFT in this context is the calculation of chemical reactivity indices. These indices, derived from the changes in electron density, help predict the most probable sites for chemical reactions. The Fukui function (f(r)), for example, indicates the propensity of a site in the molecule to undergo an electrophilic, nucleophilic, or radical attack.

For alkylbenzenes, the alkyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. DFT calculations can quantify this directing effect. The calculated Fukui indices (f+) for electrophilic attack on the benzene (B151609) ring of an alkylbenzene typically show the highest values at the para and ortho positions, with significantly lower values at the meta and ipso positions. This aligns with experimental observations of regioselectivity in reactions like nitration or Friedel-Crafts alkylation.

Table 1: Representative Calculated DFT Reactivity Indices for Electrophilic Attack on an Alkylbenzene This table presents illustrative values based on typical DFT results for alkylbenzenes, demonstrating the predicted regioselectivity.

Atomic Site (Benzene Ring)Fukui Index (f+)Predicted Reactivity
ortho0.18High
meta0.05Low
para0.25Highest
ipso0.02Very Low

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wayne.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a rigorous way to solve the Schrödinger equation for a molecule. nih.govnih.gov These calculations are computationally more demanding than DFT but can offer higher accuracy for certain properties.

A key output of ab initio calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. For this compound, the analysis would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In this compound, the HOMO and LUMO are primarily associated with the π-system of the benzene ring. libretexts.orgmasterorganicchemistry.com The alkyl substituent perturbs the energy levels of the benzene π-orbitals, generally raising the energy of the HOMO, which makes the substituted ring more susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.org

Table 2: Key Electronic Properties Obtainable from Ab Initio Calculations

PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates electron-donating ability; higher energy than benzene suggests increased reactivity towards electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and electronic excitation energy. A smaller gap implies higher reactivity.
Ionization Potential The minimum energy required to remove an electron from the molecule.Can be estimated from the HOMO energy via Koopmans' theorem.
Electron Affinity The energy released when an electron is added to the molecule.Can be estimated from the LUMO energy.
Mulliken Charges Distribution of partial atomic charges across the molecule.Helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

Conformational Analysis and Potential Energy Surface Mapping

The non-rigid nature of the 3-methylpentyl side chain means that the molecule can exist in various spatial arrangements or conformations. Computational chemistry is an ideal tool for studying these different conformers and their relative energies.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. kummerlaender.eu By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of atoms and molecules over time, providing insights into the dynamic processes in liquid or solid phases. nih.govacs.org

For this compound, MD simulations could be used to study its behavior as a pure liquid or in a mixture. acs.org These simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. By simulating a collection of this compound molecules, one can calculate macroscopic properties like density and viscosity, as well as microscopic properties such as radial distribution functions, which describe the local ordering of molecules. nih.gov MD is particularly useful for understanding how the flexible alkyl chain influences the packing and intermolecular interactions within a condensed phase. sciopen.com

This compound is a chiral molecule, as the third carbon of the pentyl chain is a stereocenter. This means it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. While the interconversion of these enantiomers would require breaking and reforming a chemical bond and thus has a very high energy barrier, the molecule possesses significant conformational flexibility due to rotation around the various C-C single bonds in the alkyl chain.

Computational methods can be used to map the potential energy surface (PES) corresponding to these rotations. Similar to the conformational analysis of related branched alkanes like 3-methylpentane, rotating around the C-C bonds of the side chain of this compound leads to multiple energy minima (stable conformers) and maxima (transition states). fossee.in These conformers include staggered arrangements (anti and gauche), which are energy minima, and eclipsed arrangements, which are transition states between them. The relative energies of these conformers determine their population at a given temperature. Such studies are crucial for understanding how the three-dimensional shape of the molecule affects its physical properties and interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reacting system, chemists can identify the lowest-energy path from reactants to products, including the structures of any intermediates and transition states. ugent.be

For this compound, a key reaction of interest is electrophilic aromatic substitution. Computational modeling can be used to study the mechanism of, for example, nitration. This would involve calculating the energies of the reactants (e.g., this compound and the nitronium ion, NO₂⁺), the sigma complex (Wheland intermediate) intermediates for ortho, meta, and para attack, and the corresponding transition states. nih.gov Such calculations can quantitatively confirm why the ortho and para pathways have lower activation energies than the meta pathway, thus explaining the observed regioselectivity. mdpi.com

Furthermore, computational tools can model reactions involving the alkyl side chain, such as autoxidation. This process involves the formation of radical intermediates. Theoretical calculations can determine the relative stability of the different possible radicals that could be formed by hydrogen abstraction from the side chain, providing insight into the most likely initial site of oxidation. Automated reaction mechanism generators can even be used to explore complex reaction networks and discover novel reaction pathways. nih.gov

Transition State Characterization and Reaction Pathway Prediction

A cornerstone of computational reaction analysis is the characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate—an unstable arrangement of atoms that is fleetingly formed as reactants convert into products. youtube.com Identifying this first-order saddle point on the potential energy surface is crucial for understanding reaction kinetics and mechanisms. nih.govgithub.io

Transition State Theory and Identification: Transition states are located using specialized algorithms that search for a molecular geometry with a vanishing gradient and a Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates) that has exactly one negative eigenvalue. github.io This single imaginary frequency corresponds to the vibrational mode along the reaction coordinate, effectively the motion of atoms as they traverse the energy barrier from reactant to product. github.io Common computational methods for locating a transition state include Synchronous Transit-Guided Quasi-Newton (STQN) methods, which efficiently locate the saddle point based on the reactant and product structures. github.io

Reaction Pathway Prediction: Once a transition state is located and verified, the entire reaction pathway can be mapped using Intrinsic Reaction Coordinate (IRC) calculations. github.io An IRC calculation follows the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product energy minima on the potential energy surface. github.io

For this compound, a key reaction pathway of interest is its formation via Friedel-Crafts alkylation. mt.commasterorganicchemistry.com This electrophilic aromatic substitution involves the reaction of benzene with an appropriate alkylating agent, such as 3-methylpentyl chloride, in the presence of a Lewis acid catalyst like Aluminum chloride (AlCl₃). mt.comresearchgate.netyoutube.com

Computational studies, often employing Density Functional Theory (DFT), can model this process. researchgate.netresearchgate.netusu.edu DFT calculations allow for the determination of the energies of reactants, products, intermediates, and transition states. nih.gov The activation energy (Ea), the energy difference between the reactants and the transition state, is a key predictor of the reaction rate. youtube.com

Below is a hypothetical data table illustrating the kind of results that can be obtained from DFT calculations for the rate-determining step of a Friedel-Crafts alkylation reaction to form this compound. The values are based on analogous systems studied in the literature.

Computational MethodBasis SetCalculated Activation Energy (Ea) (kcal/mol)
B3LYP6-31G(d,p)22.5
M06-2X6-311+G(2d,p)20.8
ωB97X-Ddef2-SVP21.3

This table presents hypothetical activation energies for the electrophilic attack of the 3-methylpentyl carbocation on benzene, which is typically the rate-determining step. Different combinations of DFT functionals (e.g., B3LYP, M06-2X) and basis sets are used to assess the reliability of the predictions.

By comparing the energy barriers of competing pathways, computational chemistry can predict reaction outcomes and regioselectivity (i.e., the preference for substitution at the ortho, meta, or para positions). researchgate.netmsu.edu

Solvation Effects and Catalytic Cycle Modeling

Solvation Effects: Most chemical reactions, including the synthesis of this compound, are conducted in a solvent. The solvent can have a profound effect on reaction rates and equilibria by stabilizing or destabilizing reactants, products, and transition states. quora.com Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium, and the model calculates the electrostatic interactions. The Polarizable Continuum Model (PCM) is a widely used example. This approach offers a good balance between accuracy and computational cost.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, providing a more detailed picture of the solvation shell around the reacting species.

The choice of solvent can significantly alter the energy profile of a reaction. For electrophilic aromatic substitutions, polar solvents can stabilize charged intermediates like the arenium ion (also known as a Wheland intermediate), potentially lowering the activation energy compared to the reaction in the gas phase or in a nonpolar solvent. quora.com

EnvironmentRelative Activation Energy (kcal/mol)
Gas Phase25.0 (Reference)
Benzene (ε ≈ 2.3)21.5
Acetic Acid (ε ≈ 6.2)18.9
Nitromethane (ε ≈ 35.9)17.2

This hypothetical table illustrates the effect of solvent polarity (indicated by the dielectric constant, ε) on the activation energy of a Friedel-Crafts alkylation. More polar solvents can better stabilize the charged transition state, leading to a lower energy barrier and a faster reaction rate.

Catalytic Cycle Modeling: Computational chemistry is exceptionally powerful for modeling entire catalytic cycles. rsc.orgyoutube.com For the synthesis of this compound via Friedel-Crafts alkylation, the Lewis acid catalyst (e.g., AlCl₃) is regenerated at the end of the reaction. youtube.com A complete computational model would investigate the energetics of each elementary step:

Formation of the Electrophile: The Lewis acid catalyst interacts with the alkyl halide (e.g., 3-methylpentyl chloride) to generate a carbocation or a highly polarized complex. mt.comlibretexts.org

Electrophilic Attack: The carbocation attacks the π-electron system of the benzene ring, forming a C-C bond and a resonance-stabilized arenium ion intermediate. mt.com This step typically has the highest energy barrier and is the rate-determining step. researchgate.net

Deprotonation: A base, often the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring. mt.com

Catalyst Regeneration: The proton combines with the [AlCl₄]⁻ to regenerate the AlCl₃ catalyst and form HCl as a byproduct. youtube.com

By calculating the free energy profile for the entire cycle, researchers can identify the rate-determining step, understand catalyst behavior, and predict how modifications to the catalyst or reactants might improve the reaction's efficiency. researchgate.net

Step in Catalytic CycleSpeciesCalculated Relative Free Energy (ΔG, kcal/mol)
ReactantsBenzene + 3-Methylpentyl-Cl + AlCl₃0.0
Electrophile Formation[3-Methylpentyl]⁺[AlCl₄]⁻ + Benzene12.1
Transition State 1[TS for C-C bond formation]20.8
IntermediateArenium Ion Complex8.5
Transition State 2[TS for deprotonation]10.2
ProductsThis compound + HCl + AlCl₃-15.4

This table provides a hypothetical free energy profile for the AlCl₃-catalyzed alkylation of benzene. The highest point on the energy profile corresponds to the transition state of the rate-determining step (C-C bond formation).

Environmental and Biological Transformation Pathways of 3 Methylpentyl Benzene

Microbial Degradation Mechanisms and Pathways of Alkylbenzenes

Microbial degradation is a primary mechanism for the removal of alkylbenzenes from the environment. Both aerobic and anaerobic microorganisms have demonstrated the capacity to break down these compounds, although the specific pathways and efficiencies can vary significantly.

Under aerobic conditions, numerous bacterial and fungal strains are capable of degrading alkylbenzenes. The initial step in the aerobic biodegradation of these compounds typically involves the oxidation of the aromatic ring or the alkyl side chain.

Bacteria often employ dioxygenase enzymes to incorporate both atoms of molecular oxygen into the benzene (B151609) ring, forming a cis-dihydrodiol. nih.gov This intermediate is then dehydrogenated to a catechol, which undergoes ring cleavage. nih.gov Alternatively, monooxygenase enzymes can hydroxylate the aromatic ring to form a phenol, which is then further oxidized to a catechol. The catechol intermediate is a central point in the degradation pathway, which then proceeds via ortho- or meta-cleavage pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinate. nih.gov

Fungi also contribute to the aerobic degradation of alkylbenzenes. Some fungal species utilize cytochrome P450 monooxygenases to hydroxylate the benzene ring, initiating the degradation process. wur.nl Similar to bacteria, the resulting intermediates are channeled into central metabolic pathways.

The structure of the alkyl side chain can influence the rate and pathway of degradation. For instance, linear alkylbenzenes are generally more readily biodegradable than their branched counterparts. wikipedia.org The position of the phenyl group on the alkyl chain also affects biodegradability.

Table 1: Examples of Microorganisms Involved in Aerobic Alkylbenzene Degradation

Microorganism TypeGenus/Species ExampleKey Enzymes/Pathways
BacteriaPseudomonas putidaToluene Dioxygenase, Catechol 2,3-dioxygenase (meta-cleavage)
BacteriaBacillus badiusDioxygenase, Ring Cleavage researchgate.net
FungiAgrocybe aegeritaAromatic Peroxygenase nih.gov

Under anaerobic conditions, the degradation of alkylbenzenes is generally slower and less efficient than in the presence of oxygen. nih.gov The absence of molecular oxygen necessitates alternative activation mechanisms.

One proposed pathway for anaerobic benzene activation is carboxylation, where carbon dioxide is added to the aromatic ring to form benzoate. This is then followed by dearomatization and ring cleavage. Another potential activation step is methylation, converting benzene to toluene, which is more readily degraded anaerobically. nih.gov

Several groups of anaerobic bacteria have been implicated in the degradation of benzene and other alkylbenzenes under different electron-accepting conditions, including nitrate-reducing, sulfate-reducing, iron-reducing, and methanogenic conditions. nih.govbiorxiv.org For example, some studies have linked the degradation of benzene under nitrate-reducing conditions to specific bacterial clades like Thermincola. biorxiv.org

Table 2: Anaerobic Conditions and Potential Electron Acceptors for Alkylbenzene Degradation

Electron AcceptorPredominant Microbial ProcessExample of Implicated Microorganisms
Nitrate (NO₃⁻)DenitrificationAromatoleum, Thermincola biorxiv.org
Sulfate (B86663) (SO₄²⁻)Sulfate ReductionDeltaproteobacteria biorxiv.org
Iron (Fe³⁺)Iron ReductionGeobacter species
Carbon Dioxide (CO₂)MethanogenesisMethanogenic consortia

Enzymatic Biotransformation Studies (Mechanistic Research)

Mechanistic studies on the enzymatic biotransformation of alkylbenzenes have provided insights into the initial steps of their degradation. Enzymes play a crucial role in overcoming the chemical stability of the aromatic ring.

Research has focused on enzymes such as peroxygenases and cytochrome P450s. For instance, the peroxygenase from the fungus Agrocybe aegerita has been shown to catalyze the hydroxylation of benzene to phenol. nih.gov This enzymatic reaction utilizes hydrogen peroxide as the oxidant.

Cytochrome P450 monooxygenases, found in a wide range of organisms, are also known to be involved in the metabolism of xenobiotics, including alkylbenzenes. wur.nl These enzymes can hydroxylate the aromatic ring or the alkyl side chain, initiating the degradation process. The study of these enzymatic reactions is crucial for understanding the mechanisms of biodegradation and for potential applications in bioremediation.

Cytochrome P450-Mediated Oxidation Mechanisms in Alkylbenzene Metabolism

The initial and rate-limiting step in the metabolism of (3-methylpentyl)benzene is the oxidation of the alkyl side chain, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govyoutube.com These enzymes are heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of foreign compounds. nih.govwashington.edu

The oxidation of the branched alkyl side chain of this compound can occur at several positions, leading to a variety of hydroxylated metabolites. The regioselectivity of hydroxylation is influenced by the specific CYP isozymes involved and the steric accessibility of the carbon atoms. For branched-chain alkanes, hydroxylation tends to occur at sterically less hindered positions. acs.org

The primary sites of oxidation on the (3-methylpentyl) side chain are the benzylic carbon (the carbon atom attached to the benzene ring) and the various secondary and primary carbons along the chain. Oxidation at the benzylic position would yield 1-phenyl-3-methylpentan-1-ol. Hydroxylation can also occur at other positions on the alkyl chain, such as C-2, C-3, C-4, and the terminal C-5, as well as the methyl branch. This would result in a mixture of secondary and primary alcohol metabolites.

The generally accepted mechanism for CYP-catalyzed hydroxylation involves the activation of molecular oxygen by the heme iron of the enzyme. youtube.com The catalytic cycle results in the formation of a highly reactive iron-oxo species (Compound I), which is capable of abstracting a hydrogen atom from the alkyl chain of the substrate. youtube.com This is followed by the rebound of the resulting hydroxyl radical to the carbon radical, forming the hydroxylated product. youtube.com The stability of the potential radical intermediates can influence the preferred site of oxidation, with tertiary C-H bonds generally being more readily oxidized than primary C-H bonds. youtube.com

Aromatic hydroxylation, where a hydroxyl group is added directly to the benzene ring, is also a possible but generally less favored metabolic pathway for alkylbenzenes compared to side-chain oxidation. washington.edunih.gov This process would lead to the formation of various (3-methylpentyl)phenol isomers.

Table 1: Potential Primary Oxidative Metabolites of this compound via Cytochrome P450

Metabolite NameSite of Hydroxylation
1-phenyl-3-methylpentan-1-olBenzylic Carbon (C-1)
2-(3-methylpentyl)phenolAromatic Ring (ortho)
3-(3-methylpentyl)phenolAromatic Ring (meta)
4-(3-methylpentyl)phenolAromatic Ring (para)
3-methyl-1-phenylpentan-2-olC-2 of alkyl chain
3-methyl-1-phenylpentan-3-olC-3 of alkyl chain
4-methyl-1-phenylpentan-2-olC-4 of alkyl chain
3-methyl-5-phenylpentan-1-olC-5 of alkyl chain
(3-phenyl-2-methyl)butan-1-olMethyl branch

This table represents theoretically possible metabolites based on general principles of alkylbenzene oxidation.

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Metabolic Research

The hydroxylated metabolites of this compound, formed during Phase I metabolism, undergo subsequent Phase II conjugation reactions to facilitate their excretion. uomus.edu.iqikprress.org These reactions involve the attachment of highly polar endogenous molecules to the newly introduced hydroxyl groups, thereby significantly increasing their water solubility. uomus.edu.iq The two most prominent conjugation pathways for hydroxylated xenobiotics are glucuronidation and sulfation. ikprress.org

Glucuronidation:

This process involves the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to the hydroxyl group of the metabolite. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.gov

The resulting glucuronide conjugates are highly water-soluble and are readily excreted in urine or bile. The efficiency of glucuronidation can depend on the structure of the alcohol; for instance, secondary alcohols may be glucuronidated at a different rate compared to primary alcohols. nih.gov The hydroxylated metabolites of this compound, being a mixture of primary and secondary alcohols, would be expected to serve as substrates for UGT enzymes.

Sulfation:

Sulfation is another major conjugation pathway where a sulfonate group (SO3-) is transferred from the donor co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the metabolite. This reaction is catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs). echemi.comchemithon.comyoutube.com

Similar to glucuronidation, sulfation increases the water solubility of the metabolites, promoting their elimination from the body. The resulting sulfate esters are typically biologically inactive and readily excreted. The sulfation of secondary alcohols is a well-established metabolic pathway. google.comgoogle.com

The relative contribution of glucuronidation and sulfation in the metabolism of this compound metabolites would depend on several factors, including the specific structure of the hydroxylated intermediate, the relative activities of the UGT and SULT isozymes, and the availability of the respective co-substrates (UDPGA and PAPS). At low substrate concentrations, sulfation often predominates due to the higher affinity of SULTs for their substrates, while at higher concentrations, glucuronidation becomes more significant as the sulfation pathway becomes saturated.

Table 2: Major Conjugation Pathways for Hydroxylated Metabolites of this compound

Phase II ReactionEnzyme FamilyCo-substrateResulting Conjugate
GlucuronidationUDP-glucuronosyltransferases (UGTs)Uridine diphosphate-glucuronic acid (UDPGA)O-glucuronide
SulfationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)Sulfate ester

Advanced Analytical Methodologies for the Detection and Quantitation of 3 Methylpentyl Benzene in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing (3-methylpentyl)benzene, providing the necessary separation from interfering compounds within a sample. The choice of chromatographic technique is dictated by the volatility and polarity of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) Method Development and Optimization (e.g., column selection, temperature programming)

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile, thermally stable compounds like this compound. nih.gov Method development centers on achieving optimal separation (resolution) in the shortest possible analysis time.

Column Selection: The choice of capillary column is critical. For nonpolar analytes like this compound, a non-polar stationary phase is typically employed. A common choice is a column coated with 5% diphenyl / 95% dimethyl polysiloxane. This phase separates compounds primarily based on their boiling points and van der Waals interactions. The Kovats Retention Index, a measure of a compound's retention time relative to n-alkanes, for this compound on a standard non-polar column is approximately 1205, which is a key parameter for its identification in a chromatogram. nih.govchemeo.com The use of capillary columns is essential over older packed columns, as they provide significantly higher resolution, which is necessary to separate this compound from other C12 isomers and matrix hydrocarbons. dtic.mil

Temperature Programming: A programmed temperature ramp is typically used to optimize the separation of a mixture of compounds with a wide range of boiling points. The program starts at a lower temperature to allow for the separation of more volatile compounds and then gradually increases to elute higher-boiling compounds like this compound in a reasonable time frame, while maintaining sharp, symmetrical peak shapes.

Table 1: Illustrative GC Method Parameters for this compound Analysis

Parameter Value/Type Purpose
Column 5% Phenyl-Methylpolysiloxane Non-polar phase for separation by boiling point.
30 m x 0.25 mm ID, 0.25 µm film Standard dimensions for good efficiency and capacity.
Carrier Gas Helium or Hydrogen Inert mobile phase.
Inlet Temperature 250 °C Ensures rapid vaporization of the sample.
Oven Program 50 °C (hold 2 min) Allows for separation of highly volatile compounds.
Ramp to 280 °C at 10 °C/min Elutes compounds with increasing boiling points.

| Detector | Mass Spectrometer (MS), FID | MS (B15284909) for identification, FID for quantification. |

Liquid Chromatography (LC) Methodologies for Alkylbenzene Derivatives

While GC is the preferred method for the parent hydrocarbon, High-Performance Liquid Chromatography (HPLC) is extensively used for analyzing more polar alkylbenzene derivatives, such as linear alkylbenzene sulfonates (LAS). onepetro.orgresearchgate.net These methods can be adapted for research matrices where derivatization of this compound is performed. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (e.g., C8 or C18) is paired with a polar mobile phase. researchgate.net For LAS, separation is based on the length of the alkyl chain. onepetro.org Polymer-based reversed-phase columns have also been shown to be effective for separating isomers of alkylbenzene derivatives. shodex.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceptionally complex matrices like crude oil or synthetic fuels, comprehensive two-dimensional gas chromatography (GCxGC) offers unparalleled separation power. acs.org This technique uses two different columns with orthogonal separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second). As compounds elute from the first column, they are cryo-focused and re-injected onto the second, shorter column for a very fast separation. The result is a structured, two-dimensional chromatogram where compounds are grouped by chemical class (e.g., n-alkanes, cycloalkanes, alkylbenzenes). nih.gov This powerful separation allows for the isolation of the alkylbenzene fraction, significantly simplifying the identification and quantification of this compound even in the presence of thousands of other compounds. nih.govwsu.edu

Hyphenated Techniques in Alkylbenzene Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for providing both quantitative data and definitive structural confirmation.

GC-MS/MS and LC-MS/MS Method Development for Trace Analysis and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer is the gold standard for the analysis of this compound. nih.govnist.gov The mass spectrometer fragments the eluting molecules in a predictable way, producing a mass spectrum that serves as a chemical fingerprint. For this compound, characteristic fragment ions include m/z 91 (tropylium ion, characteristic of alkylbenzenes) and m/z 92. nih.gov For trace analysis in complex matrices like sediments, Selected Ion Monitoring (SIM) can be used. usgs.gov In SIM mode, the mass spectrometer is set to detect only a few characteristic ions, which dramatically increases sensitivity and selectivity by filtering out background noise from the matrix. usgs.gov

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound by GC-MS

m/z Value Ion Identity Significance
162 [M]+• Molecular Ion
92 [C7H8]+• Rearrangement product, often a base peak
91 [C7H7]+ Tropylium (B1234903) ion, characteristic of alkylbenzenes

| 43 | [C3H7]+ | Propyl fragment |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For alkylbenzene derivatives, LC-MS/MS provides exceptional sensitivity and specificity. nih.govnih.gov This technique is particularly powerful for analyzing samples requiring minimal cleanup. After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion of interest is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for quantification at very low levels, even in challenging matrices like sludge or wastewater. nih.govshimadzu.com

Advanced Detectors and Data Processing for Enhanced Sensitivity and Specificity

Beyond standard mass spectrometers, more advanced detectors can provide additional dimensions of information.

Advanced Detectors:

Time-of-Flight Mass Spectrometry (TOF-MS): When coupled with GCxGC, TOF-MS is highly advantageous due to its high data acquisition speed, which is necessary to characterize the very narrow peaks (often <100 ms wide) produced in the second dimension. nih.gov

Vacuum Ultraviolet (VUV) Spectroscopy: GC-VUV is an emerging technique where the VUV absorption spectrum of each compound is collected as it elutes from the GC. Since many isomers have unique VUV spectra, this detector can provide unambiguous isomer-specific identification of alkylbenzenes, even for co-eluting compounds, through spectral deconvolution. wsu.edu

Flame Ionization Detector (FID): While not providing structural information, the FID is often used with GCxGC for its wide linear dynamic range and consistent response factor for hydrocarbons, making it excellent for quantification. nih.gov

Advanced Data Processing: The vast amount of data generated by techniques like GCxGC-TOFMS necessitates sophisticated data processing. Chemometric software and algorithms are used to process the raw data, locate peaks, and perform tentative identifications based on the structured nature of the chromatograms. acs.org Elution models can be created to predict the retention times of different hydrocarbon classes, aiding in the interpretation of complex data and the allocation of experimental peaks to specific compound groups. nih.gov

Sample Preparation Techniques for Research Samples

Effective sample preparation is a cornerstone of reliable quantitative analysis, aiming to remove interfering matrix components and enrich the concentration of the target analyte. For a volatile, nonpolar compound like this compound, techniques that leverage these properties are particularly advantageous.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govresearchgate.net It is particularly well-suited for the analysis of volatile organic compounds (VOCs) like this compound from various matrices. researchgate.netnih.gov

The SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to a sample or its headspace. nih.gov Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. brjac.com.br Subsequently, the fiber is transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis. researchgate.net

Fiber Selection: The choice of SPME fiber coating is critical and depends on the analyte's polarity and volatility. For this compound, a nonpolar compound, a nonpolar fiber coating is most appropriate.

Polydimethylsiloxane (PDMS): A 100 µm PDMS fiber is a common choice for the extraction of nonpolar volatile compounds. gcms.cz This coating operates on the principle of absorption, where the analyte partitions into the bulk of the polymer.

Divinylbenzene/Polydimethylsiloxane (DVB/PDMS): This mixed-phase fiber is suitable for a broader range of volatiles, including aromatic compounds. researchgate.netgcms.cz The DVB particles provide a porous surface, enhancing adsorption, which is beneficial for trapping analytes.

Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is often used for the analysis of very volatile compounds and gases due to the microporous nature of the Carboxen particles, which strongly retain small molecules. colostate.edu

Extraction Mode:

Headspace (HS) SPME: This is the preferred method for volatile compounds in solid or complex liquid matrices. researchgate.net The fiber is exposed to the vapor phase above the sample, minimizing contact with non-volatile matrix components, which can extend the fiber's lifespan and reduce instrumental contamination. researchgate.net

Direct Immersion (DI) SPME: In this mode, the fiber is directly immersed in a liquid sample. This is generally used for less volatile analytes.

Optimization of SPME Parameters: To achieve maximum sensitivity and reproducibility, several experimental parameters must be optimized. These include:

Extraction Time and Temperature: These parameters influence the partitioning equilibrium. Higher temperatures can increase the vapor pressure of this compound, facilitating its transfer to the headspace, but may decrease the partition coefficient with the fiber.

Agitation: Stirring or agitation of the sample ensures that the analytes are efficiently transported from the bulk of the sample to the fiber.

Matrix Modification: The addition of salt ("salting out") to aqueous samples can decrease the solubility of organic compounds like this compound, thereby increasing their concentration in the headspace and enhancing extraction efficiency.

Table 7.3.1-1: General SPME Fiber Selection Guide for Alkylbenzenes

Fiber Coating Primary Mechanism Target Analytes Comments
100 µm Polydimethylsiloxane (PDMS) Absorption Nonpolar volatiles Good for general purpose analysis of compounds like this compound. gcms.cz
65 µm PDMS/Divinylbenzene (DVB) Adsorption/Absorption Volatiles, amines, nitro-aromatics Suitable for aromatic compounds; offers good sensitivity. researchgate.net
75 µm Carboxen/PDMS Adsorption Gases and highly volatile compounds Recommended for trace-level analysis of low molecular weight volatiles. colostate.edu

Other Microextraction Methods:

Beyond SPME, other miniaturized extraction techniques offer similar advantages of reduced solvent consumption and high enrichment factors.

Stir Bar Sorptive Extraction (SBSE): This technique is similar in principle to SPME but utilizes a magnetic stir bar coated with a significantly larger volume of PDMS (typically 50-250 times greater than an SPME fiber). nih.gov This larger phase volume results in higher recovery and sensitivity, especially for analytes with low to medium octanol-water partition coefficients (K o/w). restek.comnih.gov After extraction, the analytes are typically recovered via thermal desorption for GC analysis. restek.com

Liquid-Phase Microextraction (LPME): LPME encompasses several techniques where analytes are extracted from an aqueous sample into a micro-volume of an immiscible organic solvent. nih.govyoutube.com In dispersive liquid-liquid microextraction (DLLME), the extraction solvent is dispersed as fine droplets throughout the sample, maximizing the surface area for rapid extraction. nih.gov In hollow-fiber LPME (HF-LPME), the organic solvent is immobilized within the pores of a porous hollow fiber, which separates the aqueous sample from an acceptor phase inside the fiber. nih.govkhanacademy.org These methods are highly effective for concentrating analytes from aqueous matrices.

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties for chromatography. researchgate.netslideshare.net The primary objectives of derivatization for GC analysis are to:

Increase volatility and thermal stability. researchgate.net

Improve chromatographic peak shape and resolution.

Enhance the response of a specific detector. gcms.cz

Common derivatization reactions include silylation, acylation, and alkylation, which typically target active hydrogen atoms in polar functional groups such as -OH, -NH2, and -COOH. gcms.czphenomenex.com

For a compound such as this compound, derivatization is generally not a required or common strategy for its analysis. As a nonpolar hydrocarbon, it is inherently volatile and thermally stable, making it well-suited for direct analysis by GC. nih.govusgs.gov It lacks the active functional groups that are the typical targets for common derivatization reagents. Therefore, the focus for enhancing the detectability and selectivity of this compound lies in optimizing the sample preparation (as discussed in 7.3.1) and the instrumental conditions of the GC-MS system, rather than in chemical derivatization.

In specialized research contexts where enhanced selectivity is paramount, derivatization could theoretically be employed if a specific functional group were to be introduced into the benzene (B151609) ring. For instance, a Friedel-Crafts acylation could introduce a carbonyl group, which could then be derivatized to enhance detection by a specific detector like an electron capture detector (ECD). libretexts.org However, this would be an indirect and complex analytical approach, and direct GC-MS analysis is almost always sufficient and preferable for its simplicity and reliability.

Table 7.3.2-1: Applicability of Derivatization for this compound

Derivatization Strategy Target Functional Group Applicability to this compound Rationale
Silylation -OH, -COOH, -NH2, -SH Not Applicable This compound lacks active hydrogen atoms for silylation. phenomenex.com
Acylation -OH, -NH2, thiols Not Applicable This compound does not possess functional groups susceptible to acylation. gcms.cz

Applications of 3 Methylpentyl Benzene As a Research Tool and Model Compound

Use as a Model Compound for Understanding Alkylbenzene Reactivity and Mechanisms

Alkylbenzenes are fundamental structures in organic chemistry, and their reactions are textbook examples of electrophilic aromatic substitution and side-chain reactions. (3-Methylpentyl)benzene, with its secondary alkyl group, can be used as a model to study the electronic and steric effects of such substituents on the reactivity of the aromatic ring.

The (3-methylpentyl) group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack. This activation directs incoming electrophiles to the ortho and para positions. However, the steric bulk of the branched alkyl chain can influence the ratio of ortho to para products. In reactions involving bulky electrophiles, the para product is generally favored due to reduced steric hindrance.

Key reactions where this compound could serve as a model compound include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield a mixture of nitro-(3-methylpentyl)benzene isomers. Studying the product distribution would provide insight into the directing effects of the alkyl group.

Halogenation: Introduction of halogens like bromine or chlorine in the presence of a Lewis acid catalyst would also be directed to the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: These reactions would further functionalize the aromatic ring, with the existing alkyl group influencing the position of the new substituent.

Oxidation: The benzylic protons on the carbon atom directly attached to the benzene ring are susceptible to oxidation, which can lead to the formation of ketones or, under harsh conditions, cleavage of the side chain.

While specific kinetic and mechanistic studies on this compound are not widely available in the reviewed literature, the general principles of alkylbenzene reactivity provide a solid framework for predicting its behavior.

Precursor in the Synthesis of Complex Organic Molecules in Academic Research

This compound can serve as a starting material for the synthesis of more complex molecules in academic research, primarily through functionalization of either the aromatic ring or the alkyl side chain. The literature provides isolated examples of derivatives of this compound being synthesized, highlighting its potential as a building block.

For instance, the synthesis of (R)-(3-Fluoro-3-methylpentyl)benzene has been reported. mit.edumit.edu This transformation involves the conversion of a hydroxyl group on the tertiary carbon of the side chain to a fluorine atom, demonstrating that the alkyl chain can be selectively modified. mit.edumit.edu Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Another example is the synthesis of 1,4-bis(1-lithio-3-methylpentyl)benzene , which is used as a difunctional anionic initiator for polymerization reactions. kpi.uaresearchgate.net This compound is prepared from p-divinylbenzene and sec-butyllithium, with the this compound moiety forming the core of the initiator. kpi.uaresearchgate.net This demonstrates how the this compound framework can be incorporated into larger, functional molecules.

The following table summarizes these examples:

Precursor/ReactantSynthesized DerivativeResearch Area
(S)-3-methyl-1-phenylpentan-3-ol(R)-(3-Fluoro-3-methylpentyl)benzeneOrganofluorine Chemistry
p-divinylbenzene and sec-butyllithium1,4-bis(1-lithio-3-methylpentyl)benzenePolymer Chemistry

This table is based on data from available research literature.

While these examples showcase the utility of the this compound scaffold, comprehensive studies detailing its use as a precursor in multi-step total synthesis of complex natural products or pharmaceuticals are not prevalent in the searched scientific literature.

Reference Standard in the Development and Validation of Analytical Methods

In analytical chemistry, reference standards are crucial for the identification and quantification of substances in various matrices. This compound can be used as a reference standard in the development and validation of analytical methods for the analysis of alkylbenzenes and other hydrocarbons.

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for the analysis of volatile and semi-volatile organic compounds, including alkylbenzenes. The retention time of this compound in a GC system is a key parameter for its identification in a sample. Its mass spectrum, which shows characteristic fragmentation patterns, provides further confirmation of its identity. The NIST WebBook provides mass spectral data for this compound, which can be used for comparison with experimental data. nist.gov

For example, this compound has been identified as a component in aviation fuels through GC-MS analysis. ncat.edu In such complex mixtures, the availability of a pure standard of this compound is essential for accurate identification and quantification. A textbook on mass spectrometry notes that reference spectra are necessary to distinguish this compound from its isomers, such as (2-methylpentyl)benzene, (4-methylpentyl)benzene, and n-hexylbenzene, as they can exhibit similar fragmentation patterns. dokumen.pub

The validation of an analytical method using this compound as a standard would involve assessing parameters such as:

Linearity: The response of the analytical instrument to different concentrations of the standard.

Accuracy: The closeness of the measured value to the true value.

Precision: The reproducibility of the measurements.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.

The following table provides key identifiers and analytical data for this compound:

ParameterValue
CAS Number54410-69-4
Molecular FormulaC₁₂H₁₈
Molecular Weight162.27 g/mol
Key Mass Spectral Fragments (m/z)91, 105, 162

This data is compiled from publicly available chemical databases.

Studies on Structure-Reactivity Relationships in Alkylbenzene Chemistry

The relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. This compound provides a useful, albeit not extensively studied, example for exploring structure-reactivity relationships within the alkylbenzene class. The key structural features of this molecule that influence its reactivity are the electronic effects and steric effects of the (3-methylpentyl) group.

Electronic Effects: The alkyl group is electron-donating through an inductive effect, which enriches the electron density of the benzene ring. This increased nucleophilicity makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene. This activating effect is a general characteristic of all alkylbenzenes.

Steric Effects: The branched nature of the (3-methylpentyl) group introduces steric hindrance at the ortho positions of the benzene ring. This steric bulk can influence the regioselectivity of electrophilic aromatic substitution reactions. For reactions involving large electrophiles, attack at the less hindered para position is often favored over the ortho positions. Comparing the ortho/para product ratio for the reaction of this compound with that of a linear alkylbenzene of similar size, such as n-hexylbenzene, could provide quantitative insights into the steric effects of chain branching.

While specific comparative reactivity studies featuring this compound are scarce in the literature, the principles of how alkyl group structure affects reactivity are well-established. A hypothetical study could compare the rates of a standard electrophilic substitution reaction (e.g., nitration) across a series of alkylbenzene isomers, as outlined in the table below, to quantify these effects.

Alkylbenzene IsomerAlkyl Group StructureExpected Relative Rate of Nitration (Hypothetical)Expected para/ortho Ratio (Hypothetical)
TolueneMethyl (Primary)> BenzeneLow
n-HexylbenzeneLinear (Primary)> BenzeneModerate
This compoundBranched (Secondary at point of attachment)> BenzeneHigh
tert-ButylbenzeneHighly Branched (Tertiary)> BenzeneVery High

This table illustrates expected trends based on established principles of physical organic chemistry.

Such studies would contribute to a deeper understanding of how subtle changes in the structure of an alkyl substituent can have a significant impact on the chemical behavior of the aromatic ring.

Future Research Directions and Emerging Methodologies for 3 Methylpentyl Benzene Studies

Integration of Artificial Intelligence and Machine Learning in Alkylbenzene Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development landscape for alkylbenzenes. By harnessing the power of large datasets, AI can identify complex patterns and relationships that are not immediately obvious to human researchers, leading to more efficient and innovative scientific discovery.

A significant challenge in chemical synthesis is the accurate prediction of reaction outcomes. Machine learning models, particularly neural networks, are being trained on vast databases of experimental reactions from patents and scientific literature to anticipate the major products of chemical transformations. mit.edu This approach involves generating a list of plausible products from a given set of reactants and then using the trained model to rank them, identifying the most likely outcome. mit.edu For instance, a model can be trained to predict the nitration of a substituted benzene (B151609) ring or the formation of a secondary alcohol with high confidence. mit.edu This predictive power allows researchers to simulate thousands of potential reaction conditions, saving significant time and resources by focusing experimental efforts on the most promising synthetic pathways. networkscience.ai The goal is to move beyond heuristic rules and develop robust models that can accurately forecast yields, reaction times, and potential byproducts for the synthesis of specific alkylbenzenes like (3-Methylpentyl)benzene.

Beyond prediction, AI is enabling the automated design and execution of chemical syntheses. Automated synthesis platforms can perform entire multi-step syntheses with minimal human intervention. sigmaaldrich.com These systems utilize pre-filled reagent cartridges and software control to generate, isolate, and purify target molecules. sigmaaldrich.com The integration of ML algorithms allows these platforms to continuously learn from each experiment, refining and optimizing reaction conditions over time. networkscience.ai In the context of industrial production of compounds like linear alkylbenzenes (LAB), computer modeling systems are already used to simulate and optimize processes such as the dehydrogenation of paraffins, which is often a rate-limiting step. researchgate.net These simulations can predict the impact of process parameters on product composition and catalyst stability, leading to improved efficiency and yield. researchgate.netresearchgate.net

Development of Novel Catalytic Systems for Sustainable Alkylbenzene Transformations

The production of alkylbenzenes has traditionally relied on catalysts such as hydrofluoric (HF) acid and aluminum chloride, which pose significant environmental and safety concerns. nih.gov Consequently, a major thrust of current research is the development of effective and sustainable solid acid catalysts.

Key areas of development include:

Zeolites: Hβ-zeolite catalysts have shown high selectivity for the production of 2-phenyl isomers in the alkylation of benzene with long-chain olefins, and they can be regenerated multiple times. researchgate.net Phosphorus-modified MCM-22 zeolites have also demonstrated enhanced stability and selectivity. researchgate.net

Clay-Based Catalysts: Green catalysts prepared from sulfuric acid-activated bentonite clay and alumina-pillared clays (B1170129) are being explored for the transalkylation of heavy alkylbenzenes with benzene to produce valuable monoalkylbenzenes. researchgate.net These materials offer advantages such as increased porosity and surface acidity.

Ionic Liquids: Acidic ionic liquids, such as Et3NHCl-AlCl3, are being investigated as catalysts for the alkylation of benzene with α-olefins. researchgate.net These catalysts can offer high efficiency under controlled reaction conditions.

The primary goals of this research are to create catalysts that are not only environmentally benign but also exhibit high activity, selectivity, and long-term stability, making the synthesis of compounds like this compound more sustainable. researchgate.netresearchgate.net

Advanced Characterization Techniques for In Situ and Operando Monitoring of this compound Reactions

A deeper understanding of reaction mechanisms and catalyst behavior is crucial for process optimization. Advanced in situ (in the reaction mixture) and operando (under working conditions) characterization techniques are becoming indispensable tools for observing chemical transformations in real time.

These methods allow researchers to monitor not just the consumption of reactants and formation of products, but also changes in the catalyst itself, providing insights into activation, deactivation, and reaction pathways. rsc.org Spectroscopic techniques, often combined with chromatography, are central to these operando setups. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide molecular-scale analysis of nanoparticle formation and reaction kinetics directly in both solution and solid phases. researchgate.net

Furthermore, novel and accessible methods are being developed for real-time monitoring. One such innovation is a digital image-based (DIB) method that uses a smartphone to quantify linear alkylbenzene sulfonate (LAS) in environmental samples, demonstrating the potential for developing fast, economical, and field-ready analytical tools. rsc.org Applying such advanced analytical approaches to the synthesis of this compound would provide invaluable data for mechanistic elucidation and process control.

Exploration of Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Advanced Materials

The future study of this compound and related alkylbenzenes will increasingly involve collaborations across traditional scientific disciplines.

Chemistry and Environmental Science: Research at this interface focuses on the environmental fate and remediation of alkylbenzenes. Studies have employed machine learning to predict the mineralization of linear alkylbenzene sulfonate (LAS) in bioreactors. nih.gov Others investigate the use of novel adsorbents, such as activated carbon derived from leather waste or iron nanoparticles, for the effective removal of alkylbenzene pollutants from wastewater. nih.govresearchgate.net

Chemistry and Advanced Materials: This intersection explores the use of alkylbenzenes as precursors for functional materials. For example, linear alkylbenzenes are used to synthesize calcium sulfonate nanoparticles. ijnc.ir These nanoparticles are valuable as additives in engine oils, where they provide cleansing, anti-wear, and anti-corrosion properties. ijnc.ir This demonstrates a pathway from a fundamental chemical compound to a high-performance material.

By exploring these interdisciplinary avenues, researchers can unlock new applications for this compound and develop holistic solutions that consider not only its synthesis but also its entire lifecycle and potential impact.

Q & A

Q. What are the recommended methods for synthesizing (3-Methylpentyl)benzene in a laboratory setting?

A validated synthesis route involves radical-mediated hydroalkylation of styrenes, followed by purification via silica-based column chromatography using heptane as the eluent. The compound can be isolated as a pale yellow oil, with structural confirmation via 13C NMR (e.g., δ 42.10, 41.27 ppm for alkyl chain protons) and high-resolution mass spectrometry (HRMS; observed [M] at m/z 256.2185) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • 13C NMR : Assign peaks for methyl branches (e.g., δ 30–42 ppm for aliphatic carbons) and aromatic protons (δ 125–148 ppm) to confirm substitution patterns .
  • HRMS : Validate molecular weight (e.g., C19H28 requires m/z 256.2191) to rule out impurities .
  • Chromatography : Use silica-based columns for purity assessment, as described in synthetic protocols .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

Environmental analysis typically employs gas chromatography-mass spectrometry (GC-MS) with toluene-based standard solutions (e.g., 50 mg/L) for calibration. Matrix effects can be minimized using isotopically labeled internal standards .

Advanced Research Questions

Q. How can contradictory data in toxicity or reactivity studies of this compound be systematically resolved?

Contradictions may arise from variations in experimental conditions (e.g., solvent polarity, temperature). Researchers should:

  • Conduct meta-analyses comparing studies under controlled parameters (e.g., solvent:benzene ratios, reaction temperatures) .
  • Use computational models to predict reactivity under conflicting conditions (e.g., DFT for electron-density mapping) .
  • Validate findings via independent replication, focusing on biomarker identification (e.g., ethylbenzene-derived metabolites as analogs) .

Q. What computational approaches are suitable for predicting the environmental fate or pharmacokinetics of this compound?

  • PBPK Modeling : Leverage existing ethylbenzene models to simulate absorption/distribution, adjusting for structural differences (e.g., branched alkyl chain vs. ethyl group) .
  • DFT Calculations : Predict degradation pathways (e.g., oxidation at the methyl branch) and binding affinities with environmental receptors .
  • Molecular Docking : Study interactions with enzymes (e.g., cytochrome P450) to estimate metabolic stability .

Q. How can researchers optimize synthetic yields of this compound derivatives for structure-activity studies?

  • Experimental Design : Use fractional factorial designs to test variables (e.g., catalyst loading, reaction time).
  • Byproduct Analysis : Employ HRMS to identify side products (e.g., over-alkylated isomers) and adjust stoichiometry .
  • Solvent Screening : Compare polar vs. non-polar solvents (e.g., methylene chloride vs. heptane) to minimize undesired intermediates .

Data Reporting and Validation

  • Reproducibility : Document solvent purity (e.g., "methylene chloride:benzene, 2,000 µg/mL") and batch-specific HRMS/NMR data .
  • Ethical Standards : Follow guidelines for waste disposal (e.g., segregated storage for halogenated solvents) to comply with environmental regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.